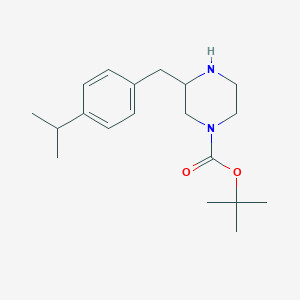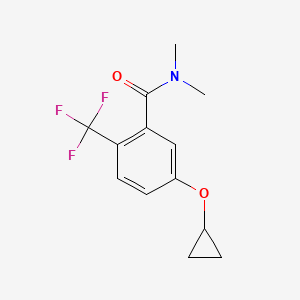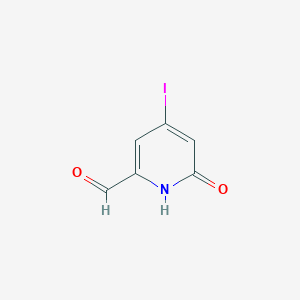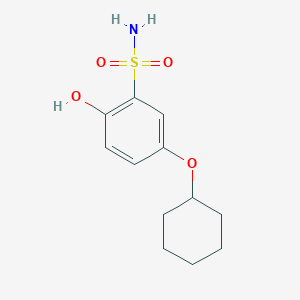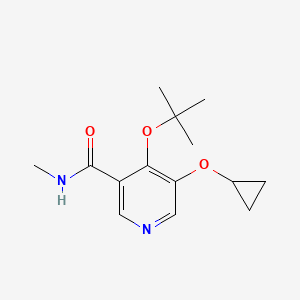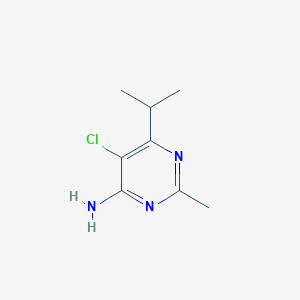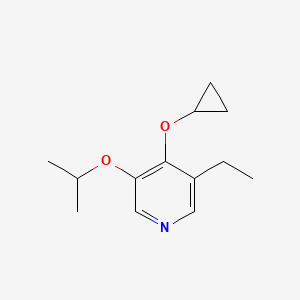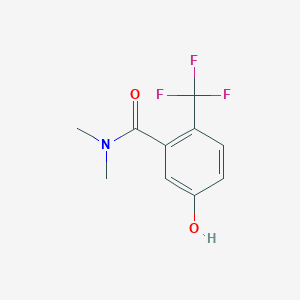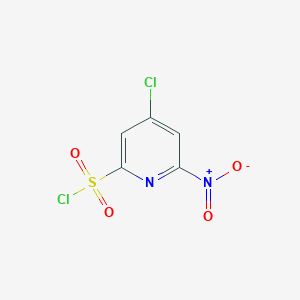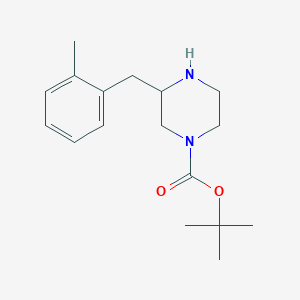![molecular formula C9H9NO4 B14845492 3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid CAS No. 1260666-20-3](/img/structure/B14845492.png)
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid is a chemical compound characterized by its unique structure, which includes a dioxolo ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid typically involves the formation of the dioxolo ring followed by its fusion to the pyridine ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Utilizing reagents that promote the formation of the dioxolo ring.
Condensation Reactions: Combining precursor molecules under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and lead to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylboronic acid: Shares a similar core structure but differs in functional groups.
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylmethanol: Another related compound with a different functional group.
Uniqueness
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1260666-20-3 |
|---|---|
分子式 |
C9H9NO4 |
分子量 |
195.17 g/mol |
IUPAC名 |
3-([1,3]dioxolo[4,5-b]pyridin-6-yl)propanoic acid |
InChI |
InChI=1S/C9H9NO4/c11-8(12)2-1-6-3-7-9(10-4-6)14-5-13-7/h3-4H,1-2,5H2,(H,11,12) |
InChIキー |
RXKSWUMCSHPBHE-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)N=CC(=C2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




